molecular formula C31H35N7O2 B10930914 N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930914
M. Wt: 537.7 g/mol
InChI Key: LULKGVXKGWXGHA-UHFFFAOYSA-N
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Description

N~4~-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with multiple rings and substituents, making it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of N4-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common method includes the cyclization of a preformed pyrazole or pyridine ring with appropriate substituents. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethyl benzyl-ammonium chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N~4~-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines and pyrazolopyrimidines, such as:

Properties

Molecular Formula

C31H35N7O2

Molecular Weight

537.7 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C31H35N7O2/c1-2-37-18-25(28(35-37)31(40)32-21-9-5-3-6-10-21)34-30(39)23-17-24(19-13-14-19)33-29-26(23)27(20-15-16-20)36-38(29)22-11-7-4-8-12-22/h4,7-8,11-12,17-21H,2-3,5-6,9-10,13-16H2,1H3,(H,32,40)(H,34,39)

InChI Key

LULKGVXKGWXGHA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C6CC6)C7CC7

Origin of Product

United States

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